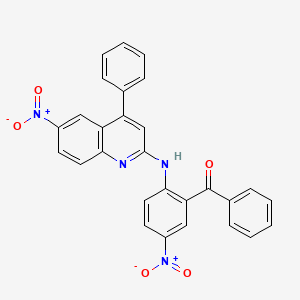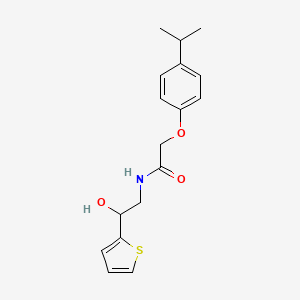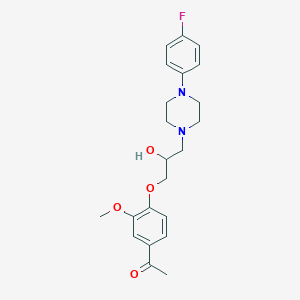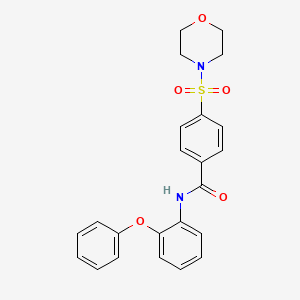
(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone, is a complex organic molecule that appears to be related to the family of nitro-substituted quinolines and benzofurans. These compounds are known for their potential biological activities, including antimicrobial and antioxidant properties. The synthesis of such compounds often involves multi-step reactions, including the formation of intermediates and the use of catalytic systems to introduce various substituents into the aromatic systems .
Synthesis Analysis
The synthesis of related 2-aryl-5-nitroquinoline derivatives has been reported to involve vicarious nucleophilic substitution to introduce a methanol group at the quinoline-6 position. This is followed by the introduction of a chlorine atom at the C-2 position and subsequent palladium-catalysed Suzuki coupling to attach the 2-aryl substituent . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, with additional steps to introduce the amino linkage and the second nitro group.
Molecular Structure Analysis
The molecular structure of nitro-substituted quinolines typically includes a quinoline core with nitro groups that can influence the electronic distribution within the molecule. The presence of an amino group and additional phenyl rings in the compound suggests a complex structure with multiple aromatic systems, which could impact its reactivity and interaction with biological targets. The structure of related benzofuran derivatives has been characterized using NMR and mass spectrometry, which could also be applicable for the structural analysis of the compound .
Chemical Reactions Analysis
The nitro groups in such compounds are known to be key functional groups that can undergo reductive activation, potentially leading to the release of a drug or active moiety. This prodrug approach has been investigated for 5-nitroquinoline derivatives, where the reduction of the nitro group can trigger the fragmentation of a coupled model drug . Similar reductive processes could be relevant for the compound of interest, especially in the context of its potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted aromatic compounds like the one are influenced by their molecular structure. The presence of nitro groups typically increases the compound's reactivity, while the aromatic systems can affect its solubility and stability. The antimicrobial and antioxidant activities of related benzofuran derivatives have been studied, indicating that these properties could also be significant for the compound . The biological activities were supported by docking studies, suggesting that the compound's structure allows for interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Simultaneous Double C2/C3 Functionalization of Quinoline
A study demonstrates the synthesis of a compound similar to (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone via simultaneous double C2/C3 functionalization of the quinoline molecule. This process involves the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide, highlighting a one-step synthesis approach for complex quinoline derivatives (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Reduction of Nitroarenes
Another application involves the reduction of nitroarenes to aminoarenes, which is crucial for the synthesis of compounds like this compound. This process utilizes formic acid and a ruthenium catalyst to achieve high yields and selectivity, showcasing the potential for chemoselective reductions in the synthesis of nitro-quinoline derivatives (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Applications in Material Science
Thermally Stable Poly(keto ether ether amide)s
The synthesis of new diamines containing keto and ether groups, which are precursors to high-performance polymers, showcases an application in material science. These polymers exhibit high thermal stability and enhanced solubility, attributed to the incorporation of keto, ether, and aromatic units, indicating potential use in advanced materials design (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015).
Antimicrobial and Antifungal Activities
Arylsulfonamide-based Quinolines
The synthesis and evaluation of arylsulfonamide-based quinolines for antimicrobial and antifungal activities reveal potential applications in the development of new therapeutic agents. These compounds exhibit significant activity against various microbial strains, underscoring the role of quinoline derivatives in medicinal chemistry (Kumar & Vijayakumar, 2017).
Wirkmechanismus
Target of Action
The compound contains a quinoline moiety, which is found in many bioactive molecules and binds with high affinity to multiple receptors . The nitro groups and phenyl rings in the compound could potentially interact with various biological targets, but the specific targets would need to be determined experimentally.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could inhibit the enzyme’s activity by binding to its active site or allosteric sites. The presence of nitro groups could potentially lead to the formation of reactive species that interact with cellular components .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that they could affect multiple pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the redox environment due to the presence of nitro groups .
Eigenschaften
IUPAC Name |
[5-nitro-2-[(6-nitro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O5/c33-28(19-9-5-2-6-10-19)24-16-21(32(36)37)12-14-26(24)30-27-17-22(18-7-3-1-4-8-18)23-15-20(31(34)35)11-13-25(23)29-27/h1-17H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTRMXCITQXHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)



![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)

![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)


